Cas no 956754-19-1 (2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid)

2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid
- 2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-
- MFCD14632398
- EN300-1999395
- AKOS010601313
- 956754-19-1
- Sodium hydroxy(5-methyl-2-thienyl)acetate
- Hydroxy-(5-methyl-thiophen-2-yl)-acetic acid
- 2-Thiopheneacetic acid, α-hydroxy-5-methyl-
-
- インチ: 1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10)
- InChIKey: FYMJUKVBSLJGOT-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(O)C1SC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 172.01941529g/mol
- どういたいしつりょう: 172.01941529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999395-0.1g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 0.1g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-1999395-0.5g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-1999395-5.0g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1999395-0.25g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1999395-10.0g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1999395-5g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 5g |
$3728.0 | 2023-09-16 | ||
Enamine | EN300-1999395-10g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 10g |
$5528.0 | 2023-09-16 | ||
Enamine | EN300-1999395-0.05g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-1999395-2.5g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 2.5g |
$2520.0 | 2023-09-16 | ||
Enamine | EN300-1999395-1.0g |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
956754-19-1 | 1g |
$1286.0 | 2023-06-03 |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acidに関する追加情報
Introduction to 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid (CAS No. 956754-19-1) and Its Emerging Applications in Chemical Biology
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid, identified by the chemical identifier CAS No. 956754-19-1, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a hydroxyacetic acid backbone conjugated with a 5-methylthiophen-2-yl moiety, exhibits a unique combination of functional groups that make it a promising candidate for various biochemical applications. The presence of both hydroxyl and thiophene rings imparts distinct electronic and steric properties, enabling diverse interactions with biological targets.
The 5-methylthiophen-2-yl substituent, in particular, is a key feature that contributes to the compound's potential utility. Thiophene derivatives are well-documented for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The methyl group at the 5-position of the thiophene ring further enhances the compound's lipophilicity, facilitating better membrane penetration and cellular uptake—a critical factor for drug-like properties. This structural motif has been explored in the development of antimicrobial agents, anti-inflammatory drugs, and even in the design of novel anticancer therapeutics.
In recent years, computational modeling and high-throughput screening have identified 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid as a lead compound for further optimization. Its scaffold has shown promise in inhibiting specific kinases and proteases implicated in chronic diseases. For instance, studies have demonstrated its potential as an inhibitor of Janus kinases (JAKs), which are overexpressed in inflammatory conditions such as rheumatoid arthritis. The hydroxyl group at the 2-position of the acetic acid moiety provides a hydrogen bond donor capability, enhancing binding affinity to target proteins.
The hydroxyacetic acid core is particularly noteworthy for its metabolic stability and bioavailability. Unlike carboxylic acids, which can undergo rapid conjugation with glucuronic acid or sulfate groups, hydroxyacetic acids tend to exhibit longer half-lives in vivo. This characteristic makes them valuable intermediates in drug development, where prolonged exposure to therapeutic targets is often desirable. Additionally, the compound's solubility profile can be modulated by derivatization, allowing for formulation flexibility across oral, intravenous, or topical delivery systems.
Advances in synthetic methodologies have enabled efficient production of CAS No. 956754-19-1, making it more accessible for research purposes. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the synthesis of complex heterocyclic structures like the 5-methylthiophen-2-yl group. These methods not only improve yield but also reduce waste, aligning with green chemistry principles—a growing emphasis in pharmaceutical manufacturing.
One of the most exciting areas of research involving 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid is its potential as a prodrug or precursor for bioactive molecules. By leveraging its reactive functional groups, researchers can design derivatives that release active pharmaceutical ingredients (APIs) under specific physiological conditions. For example, esterification of the hydroxyl group could yield a prodrug that undergoes enzymatic hydrolysis to release free acid or other bioactive species.
The compound's interaction with biological systems has also been explored through spectroscopic and crystallographic studies. X-ray crystallography has revealed detailed insights into how the 5-methylthiophen-2-yl moiety adopts specific conformations within protein binding pockets. These structural insights are invaluable for rational drug design, allowing chemists to fine-tune substituents for optimal binding affinity and selectivity.
In conclusion,CAS No 956754-19-1 represents a versatile scaffold with significant potential in medicinal chemistry and chemical biology. Its unique structural features—combining a hydroxyacetic acid core with a thiophene ring—make it an attractive candidate for further exploration in drug discovery programs targeting inflammation, cancer, and other diseases characterized by dysregulated signaling pathways.
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